

5-Thiazolamine: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **5-Thiazolamine**

Cat. No.: **B099067**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry. Among its derivatives, **5-Thiazolamine** and its analogs have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding and potential applications of **5-Thiazolamine** in drug discovery, with a focus on its anticancer, antimicrobial, and kinase inhibitory properties. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows.

Core Applications in Medicinal Chemistry

5-Thiazolamine derivatives have been extensively investigated for a variety of therapeutic applications, owing to their ability to interact with a wide range of biological targets. The versatility of the 5-aminothiazole core allows for structural modifications that can fine-tune the pharmacological properties of the resulting compounds, leading to the development of potent and selective agents.[\[1\]](#)[\[2\]](#)

The primary areas of investigation for **5-Thiazolamine** derivatives include:

- **Anticancer Agents:** A significant body of research has focused on the development of 5-aminothiazole derivatives as anticancer agents.[\[2\]](#)[\[3\]](#) These compounds have been shown to

exhibit cytotoxicity against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[5][6]

- Kinase Inhibitors: The 5-aminothiazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Derivatives of 5-aminothiazole have been shown to inhibit a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and components of the PI3K/Akt/mTOR signaling pathway.[5][7]
- Antimicrobial Agents: The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. **5-Thiazolamine** derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.[1][8] Modifications to the 5-aminothiazole core have led to the development of compounds with significant potency against both Gram-positive and Gram-negative bacteria.[1]

Quantitative Biological Data

The following tables summarize the *in vitro* biological activity of representative **5-Thiazolamine** derivatives from various studies. This data highlights the potential of this scaffold in different therapeutic areas.

Table 1: Anticancer Activity of **5-Thiazolamine** Derivatives

Compound ID	Cancer Cell Line	IC50 (µM)	Reference
Compound 5a	A549 (Lung)	8.02	[4]
HeLa (Cervical)	6.51	[4]	
MCF-7 (Breast)	6.84	[4]	
Compound 5f	A549 (Lung)	2.07	[4]
HeLa (Cervical)	3.15	[4]	
MCF-7 (Breast)	4.21	[4]	
Compound 5o	A549 (Lung)	2.89	[4]
HeLa (Cervical)	3.98	[4]	
MCF-7 (Breast)	5.03	[4]	
Compound 5ac	A549 (Lung)	4.57	[4]
HeLa (Cervical)	5.41	[4]	
MCF-7 (Breast)	6.71	[4]	
Compound 5ad	A549 (Lung)	3.68	[4]
HeLa (Cervical)	5.07	[4]	
MCF-7 (Breast)	8.51	[4]	
DDO-5413	MDA-MB-231 (Breast)	< Dasatinib	[9]
MCF-7 (Breast)	< Dasatinib	[9]	
4,5,6,7-tetrahydrobenzo[d]thiazole(26b)	H1299 (Lung)	4.89	[3]
SHG-44 (Glioma)	4.03	[3]	

Table 2: Kinase Inhibitory Activity of **5-Thiazolamine** Derivatives

Compound ID	Kinase Target	IC50 (nM)	Reference
Compound 29	Aurora A	79	[5]
Compound 30	Aurora A	140	[5]
Compound 33	CK2	400	[5]
Compound 7	CK2	3400 (Ki = 700)	[10]
AS-252424	PI3K γ	30 - 33	[11]
PI3K α	935 - 940	[11]	
PI3K β	20,000	[11]	
PI3K δ	20,000	[11]	
Compound 4v	ROCK II	20	[12]

Table 3: Antimicrobial Activity of **5-Thiazolamine** Derivatives

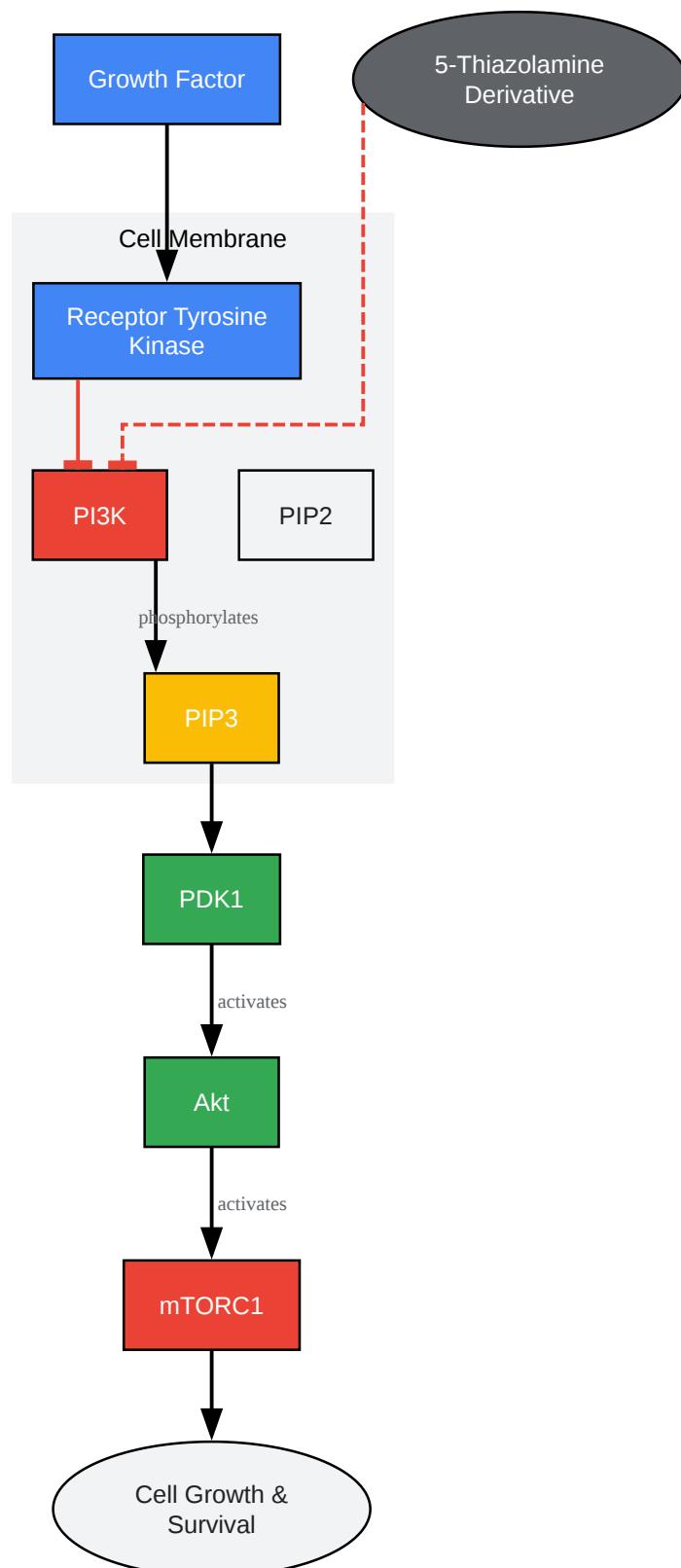
Compound ID	Microorganism	MIC (µg/mL)	Reference
Compound with 4-methylpiperidin-1-yl substituent	Pseudomonas aeruginosa	4	[8]
Arylazo derivative (Compound 6)	E. coli	12.5	[1]
S. aureus	6.25	[1]	
A. niger	12.5	[1]	
A. oryzae	12.5	[1]	
Arylazo derivative (Compound 7)	E. coli	6.25	[1]
S. aureus	3.12	[1]	
A. niger	6.25	[1]	
A. oryzae	6.25	[1]	

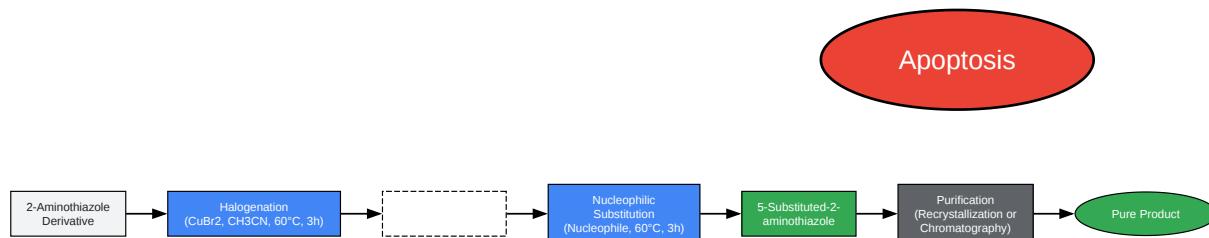
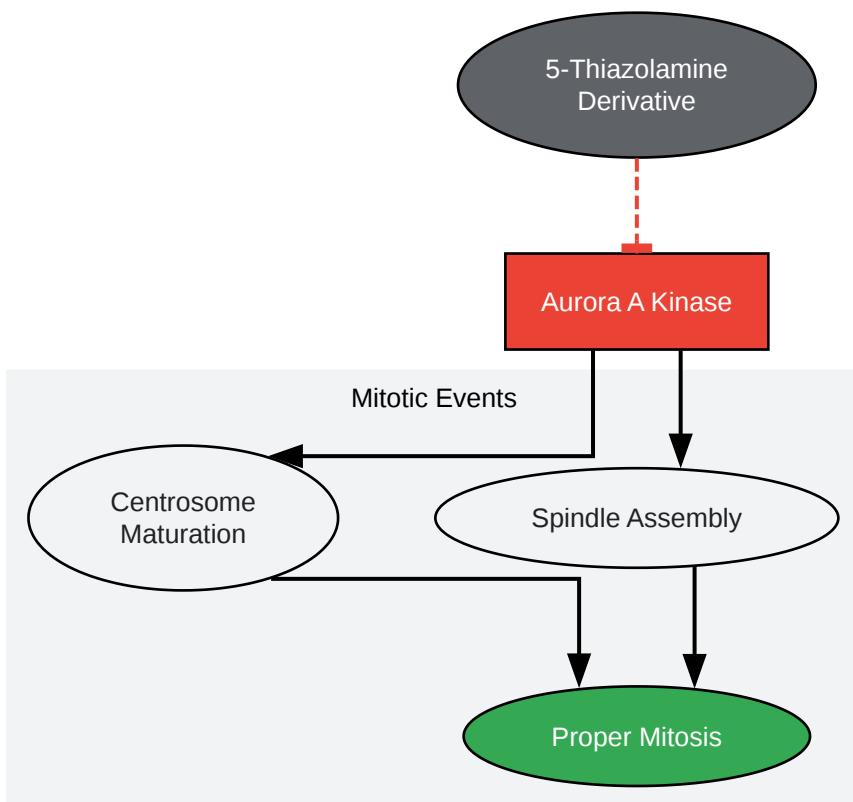
Signaling Pathways and Mechanisms of Action

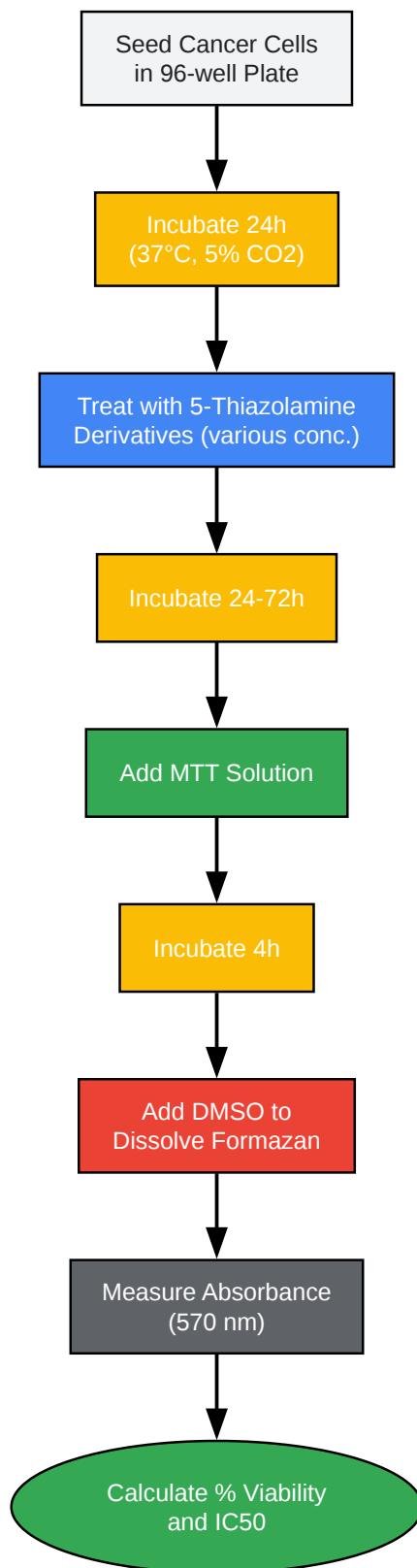
The therapeutic effects of **5-Thiazolamine** derivatives are often mediated by their interaction with specific signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[7] Several 5-aminothiazole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling events that promote cancer cell survival.[7][11]





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